molecular formula C20H20N2O6S B2902647 3,4,5-trimethoxy-N-(3-methyl-6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-ylidene)benzamide CAS No. 1322234-48-9

3,4,5-trimethoxy-N-(3-methyl-6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-ylidene)benzamide

Cat. No. B2902647
CAS RN: 1322234-48-9
M. Wt: 416.45
InChI Key: FTGHPEZUILOFIW-QZQOTICOSA-N
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Description

Synthesis Analysis

Laboratory Scale

Safety and Hazards

: 3,4,5-Trimethoxybenzaldehyde - Wikipedia : 1H NMR of 3,4,5-Trimethoxy-N-(6-methyl-2-pyridinyl)benzamide : The trimethoxyphenyl (TMP) functional group: a versatile … - Springer : Benzoic acid, 3,4,5-trimethoxy-, methyl ester - NIST Chemistry WebBook : Benzeneethanamine, 3,4,5-trimethoxy- - NIST Chemistry WebBook

Mechanism of Action

Target of Action

SR-01000909231, also known as SR-9009, is a REV-ERB agonist . The primary targets of this compound are the nuclear receptors subfamily 1 group D member 1 (NR1D1) and member 2 (NR1D2), also known as REV-ERBα and REV-ERBβ . These receptors play a crucial role in maintaining the body’s circadian rhythms, regulating gene expression, and physiological rhythms .

Mode of Action

SR-01000909231 interacts with its targets by binding to the REV-ERB receptors, thereby acting as an agonist . This interaction leads to an increase in the hepatic expression of CYP7A1, a key enzyme in bile acid synthesis, via the repression of NR0B2 and NFIL3, which are negative regulators of CYP7A1 .

Biochemical Pathways

The activation of REV-ERB receptors by SR-01000909231 affects various biochemical pathways. It plays a significant role in the regulation of cell proliferation and neuronal differentiation in the adult brain, influencing metabolic pathways and inflammatory responses . It also positively regulates bile acid synthesis .

Pharmacokinetics

The pharmacokinetics of SR-01000909231, like other drugs, involves its absorption, distribution, metabolism, and excretion .

Result of Action

The activation of REV-ERB receptors by SR-01000909231 has several molecular and cellular effects. It has been demonstrated to be specifically lethal to cancer cells and oncogene-induced senescent cells, including melanocytic naevi, and has no effect on the viability of normal cells or tissues . It also disrupts the circadian rhythm by altering intracellular clock machinery .

Action Environment

Environmental factors can influence the action, efficacy, and stability of SR-01000909231. These factors can include physical environment factors like air quality and noise pollution, social environment factors like community support and social inequality, economic environment factors like employment status and poverty, cultural environment factors like cultural beliefs and practices, and technological environment factors like healthcare technology . .

properties

IUPAC Name

3,4,5-trimethoxy-N-(3-methyl-6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-ylidene)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O6S/c1-22-12-9-13-14(28-6-5-27-13)10-17(12)29-20(22)21-19(23)11-7-15(24-2)18(26-4)16(8-11)25-3/h7-10H,5-6H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTGHPEZUILOFIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC3=C(C=C2SC1=NC(=O)C4=CC(=C(C(=C4)OC)OC)OC)OCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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